Corrosion Inhibition Binding Energy on Cu₂O: Methyl 1H-1,2,3-Benzotriazole-5-Carboxylate Versus Unsubstituted Benzotriazole
In molecular dynamics simulations evaluating the interaction of corrosion inhibitors with the Cu₂O (001) surface, methyl benzotriazole-5-carboxylate (MBTC; target compound) exhibits a higher binding energy magnitude than the industry standard, unsubstituted benzotriazole (BTA). The binding energy order was consistently OBTC > HBTC > BBTC > MBTC > BTA in both neutral and acidic media, indicating that the introduction of a 5-carboxylate ester group enhances the coulombic interaction with the copper oxide surface relative to the parent BTA molecule [1].
| Evidence Dimension | Binding energy (magnitude) with Cu₂O (001) surface |
|---|---|
| Target Compound Data | MBTC (target): Binding energy magnitude greater than BTA; exact value not numerically specified but ranked fourth in a five-inhibitor series. |
| Comparator Or Baseline | Unsubstituted benzotriazole (BTA): Lowest binding energy magnitude in the tested series (OBTC > HBTC > BBTC > MBTC > BTA). |
| Quantified Difference | Rank order difference: MBTC (4th) > BTA (5th / lowest). Binding energy in neutral medium exceeds that in acidic medium for both compounds. |
| Conditions | Molecular dynamics simulation; Cu₂O (001) crystal surface; neutral and acidic aqueous media; interaction analyzed via coulombic and van der Waals contributions. |
Why This Matters
Higher binding energy magnitude correlates with stronger inhibitor adsorption and potentially more effective long-term corrosion protection, making the ester-functionalized derivative preferable over simple BTA in copper passivation formulations.
- [1] Molecular dynamics simulation of the corrosion inhibition mechanism of copper by benzotriazole and its carboxylate derivatives. ScholarMate Abstract. Accessed 2026. View Source
